2,2',3,3',4,4',5,6'-Octabromodiphenyl ether

Environmental persistence Reductive stability Chemical fate modeling

Quantifying octaBDEs in environmental or biological matrices is compromised by BDE-196's documented co-elution with BDE-203 on standard RTx-5 GC columns, risking misidentification without confirmatory analysis. The 91-day human serum half-life of BDE-196-2.5× longer than BDE-203-demands congener-specific calibration to avoid systematic underestimation of internal dose in biomonitoring programs. • Co-elution resolution: Requires a validated two-column protocol (RTx-5 + LC-50) achievable only with individual BDE-196 and BDE-203 standards. • Forensic source apportionment: The BDE-196/BDE-197 ratio distinguishes legacy OctaBDE pollution from BDE-209 debromination, contingent on a pure BDE-196 response factor. • Persistence modeling: BDE-196's 5× lower reductive debromination rate vs. BDE-198 necessitates congener-specific rate constants in regulatory fate models (EUSES, SimpleBox).

Molecular Formula C12H2Br8O
Molecular Weight 801.379
CAS No. 446255-39-6
Cat. No. B569674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',4,4',5,6'-Octabromodiphenyl ether
CAS446255-39-6
Synonyms1,2,3,4-Tetrabromo-5-(2,3,4,6-tetrabromophenoxy)benzene;  BDE 196;  PBDE 196; 
Molecular FormulaC12H2Br8O
Molecular Weight801.379
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br
InChIInChI=1S/C12H2Br8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H
InChIKeyIEWFKOVTVJNWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDE-196 Reference Standard


2,2',3,3',4,4',5,6'-Octabromodiphenyl ether (CAS 446255-39-6), designated BDE-196, is a fully characterized octabrominated diphenyl ether congener within the polybrominated diphenyl ether (PBDE) family of additive brominated flame retardants (BFRs) [1]. With eight bromine substituents arranged asymmetrically across the two phenyl rings (1,2,3,4-tetrabromo-5-(2,3,4,6-tetrabromophenoxy)benzene), BDE-196 has a molecular weight of 801.4 g/mol and a computed XLogP3-AA of 9, indicating high lipophilicity [1]. This specific congener is a component of the now-banned commercial OctaBDE technical mixture and is also recognized as a key environmental transformation product of decabromodiphenyl ether (BDE-209) via sequential debromination pathways [2][3]. As a Stockholm Convention-listed persistent organic pollutant (POP) congener, BDE-196 is primarily procured as a certified analytical reference standard (typically 50 µg/mL in nonane or isooctane) for congener-specific quantification in environmental, biological, and food matrices .

Why BDE-196 Is Not Interchangeable


Octabromodiphenyl ether congeners (BDE-194 through BDE-205) share the molecular formula C₁₂H₂Br₈O but differ fundamentally in their bromine substitution patterns, leading to congener-specific physicochemical properties, reactivity, environmental fate, and biological behavior that preclude generic substitution [1]. Critically, BDE-196 has been shown to co-elute with BDE-203 on the widely used RTx-5 GC column, requiring confirmatory analysis on a secondary stationary phase (LC-50) for unambiguous identification—an analytical challenge not shared by all octaBDE congeners [2]. Furthermore, congener-specific reductive debromination rates vary more than 4-fold among octaBDEs, and human serum elimination half-lives differ by up to 2.5× between BDE-196 (91 days) and BDE-203 (37 days), demonstrating that pharmacokinetic and environmental persistence models cannot use a class-average value without introducing substantial quantitative error [3][4]. Procurement of the pure, congener-specific BDE-196 reference standard is therefore essential for accurate quantification, source apportionment, and risk assessment in any matrix where octaBDEs are measured.

BDE-196 Differentiation Evidence


Reductive Debromination Stability

Under standardized sodium borohydride reduction conditions, BDE-196 exhibited a relative reactivity of only ~5% of that measured for BDE-209, whereas the isomeric octaBDE congener BDE-198 showed ~24% of BDE-209 reactivity [1]. This represents a nearly 5-fold difference in reduction potential between two octabromodiphenyl ether isomers, making BDE-196 among the most reductively resistant octaBDE congeners tested. The pseudo-first-order reaction rate constants were determined by monitoring congener disappearance over time with ten replicates per congener (relative standard deviation ≤31%) [1].

Environmental persistence Reductive stability Chemical fate modeling

Human Elimination Half-Life

In a nonlinear mixed-effects pharmacokinetic modeling study of rubber workers and electronics dismantlers with known occupational PBDE exposure, BDE-196 exhibited the longest apparent serum elimination half-life among four octaBDE congeners at 91 days (95% CI: 0–280 days), compared to BDE-203 at 37 days (95% CI: 16–59 days), BDE-197 at 85 days (95% CI: 29–140 days), and BDE-201 at 72 days (95% CI: 0–150 days) [1]. The 2.46-fold longer half-life of BDE-196 relative to BDE-203 is attributed to differences in metabolic susceptibility conferred by the specific bromine substitution pattern [1].

Human biomonitoring Toxicokinetics Occupational exposure assessment

GC Co-Elution with BDE-203

In an international interlaboratory comparison for the determination of polybrominated flame retardants in polymer matrices (ERM EC590/EC591), Laboratory 19 reported a confirmed co-elution between BDE-196 and BDE-203 on an RTx-5 (5%-diphenyl-95%-dimethylsiloxane) capillary column, the most commonly used GC stationary phase for PBDE analysis [1]. Unambiguous quantification required a second, confirmatory analysis on an LC-50 column where separation of the two congeners was achieved [1]. This co-elution behavior is not observed between BDE-197 and BDE-203, nor between BDE-196 and BDE-197 on the same RTx-5 phase [1][2].

Analytical method validation GC-MS congener quantification Chromatographic resolution

Commercial OctaBDE Abundance

In the commercial OctaBDE technical mixture DE-79 (Wellington Laboratories), BDE-196 constitutes only approximately 9% of the total congener composition, compared to BDE-197 at ~22% and the hepta-BDE congener BDE-183 at ~37% [1]. Across multiple commercial OctaBDE products (Bromkal 79-8DE, Saytex 102E, Bromkal 82ODE), BDE-196 abundance ranged from 3.1% to 10.5%, while BDE-197 ranged from 10.5% to 22.2% [2]. This systematic abundance difference provides a diagnostic congener ratio that enables source discrimination between direct OctaBDE technical mixture contamination and BDE-209 debromination signatures in environmental samples [3].

Source apportionment Environmental forensics PBDE congener profiling

Instrumental Detection Sensitivity

Using an optimized gas chromatography–electron impact ionization–quadrupole mass spectrometry (GC-EI-qMS) method with isotope dilution, the instrumental detection limit (IDL) for BDE-196 was determined to be 0.1 pg, equivalent to BDE-197 (0.1 pg) and superior to BDE-206 (0.2 pg), BDE-207 (0.3 pg), and BDE-209 (0.6 pg) [1]. This sensitivity was achieved on a conventional single-quadrupole instrument, matching the IDLs previously reported only for electron capture negative ionization (ECNI) or EI-double focusing magnetic sector (EI-Sector) mass spectrometers [1]. In a separate method for sewage sludge analysis, the instrumental detection limit for BDE-196 was reported as 0.49 pg, compared to 3.1 pg for BDE-209 under the same conditions [2].

Trace analysis Method detection limits GC-MS sensitivity

Synthesis Route Specificity

Among the six octaBDE congeners synthesized and comprehensively characterized by Teclechiel et al. (2007), BDE-196 was uniquely prepared by bromination of 2,3,3',4,4',5',6-heptabromodiphenyl ether (BDE-191), which itself was derived from 3,4'-diaminodiphenyl ether [1]. In contrast, BDE-194 was synthesized from BDE-169 (3,3',4,4',5,5'-hexabromodiphenyl ether), while BDE-198, BDE-201, BDE-202, and BDE-204 were all prepared via octabromination of mono- or diaminodiphenyl ethers followed by diazotization and reduction [1]. This route-specific synthesis means that BDE-196 is produced from a distinct precursor pool, with different impurity profiles and a unique set of physicochemical characterization data (¹H NMR, ¹³C NMR, EI-MS, and melting point) compared to its isomers [1].

Reference standard synthesis Congener authentication Physicochemical characterization

BDE-196 Application Scenarios


Environmental Source Apportionment

Because BDE-196 constitutes only 3.1–10.5% of commercial OctaBDE mixtures while BDE-197 represents 10.5–22.2%, the BDE-196/BDE-197 ratio serves as a diagnostic tool to distinguish direct OctaBDE technical mixture pollution from BDE-209 debromination signatures in environmental samples [1]. Environmental forensic investigators and regulatory monitoring programs should procure the pure BDE-196 reference standard to establish accurate response factors for this ratio-based source apportionment methodology, particularly in sediment cores, wastewater effluent, and atmospheric particulate matter where both sources may co-occur [1][2].

Co-Elution Method Validation

The confirmed co-elution of BDE-196 with BDE-203 on the industry-standard RTx-5 column means that any analytical laboratory quantifying octaBDEs in environmental or biological samples must validate a two-column confirmation protocol (e.g., RTx-5 for screening + LC-50 for confirmation) [1]. The procurement of individual BDE-196 and BDE-203 certified reference standards is an absolute prerequisite for conducting the co-elution assessment, establishing retention time windows, and determining method-specific resolution factors for this critical congener pair [1][2].

Human Biomonitoring & Toxicokinetics

With a measured apparent serum elimination half-life of 91 days—the longest among all octaBDE congeners and 2.46× longer than BDE-203 (37 days)—BDE-196 contributes disproportionately to steady-state human body burdens under chronic exposure scenarios [1]. Population-level biomonitoring studies (e.g., NHANES, European HBM4EU, national breast milk monitoring programs) that aim to model cumulative PBDE exposure and elimination kinetics must use congener-specific half-life values for BDE-196 rather than class-averaged octaBDE parameters to avoid systematic underestimation of internal dose and associated health risk [1].

Environmental Persistence Assessment

The 5× lower reductive debromination reactivity of BDE-196 compared to the isomeric BDE-198 (~5% vs. ~24% of BDE-209 reactivity under sodium borohydride reduction) demonstrates that congener-averaged persistence values are inadequate for regulatory risk assessment of individual octaBDEs [1]. Environmental fate modelers and regulatory risk assessors conducting persistence (P) assessment under frameworks such as the Stockholm Convention on POPs or EU REACH should incorporate BDE-196-specific reduction rate constants into multimedia fate models (e.g., EUSES, SimpleBox, OECD POV/LRTP Screening Tool) to avoid misclassifying this congener's environmental half-life [1].

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